molecular formula C11H10O4 B075883 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 10410-29-4

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No. B075883
CAS RN: 10410-29-4
M. Wt: 206.19 g/mol
InChI Key: CQZZSFNTQLCLJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid often begins with related benzofuranocarboxylic acids or their esters as starting materials. For instance, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared using a related benzofuranocarboxylic acid, showcasing the versatility of synthesis methods for such compounds (Krawiecka et al., 2012).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including those similar to 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, is often confirmed using spectroscopic methods such as NMR and sometimes by X-ray crystallography. For example, the structural characterization of various benzofuran derivatives was achieved through NMR, showcasing the utility of this method in determining the molecular structure of complex organic compounds (Krawiecka et al., 2012).

Chemical Reactions and Properties

Benzofuran derivatives participate in a wide range of chemical reactions, reflecting their diverse chemical properties. For instance, the synthesis of novel polycyclic heteroaromatic compounds from 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride demonstrates the reactivity of such compounds in forming complex structures (Patankar et al., 2008).

Scientific Research Applications

Benzofuran Derivatives Benzofuran compounds are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Here are some applications of benzofuran derivatives:

  • Anti-tumor Activity

    • Application : Some substituted benzofurans have dramatic anticancer activities .
    • Results : Compound 36 (a benzofuran derivative) was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
  • Antioxidant Activity

    • Application : The flavonoids and benzofurans have been identified as novel antioxidants in medicinal chemistry .
    • Results : The 1,3-benzofuran derivatives (61–63) have very similar antioxidant activities with EC 50 values of 8.57, 9.72, 8.27 and 10.59 mM, respectively .
  • Anti-Hepatitis C Activity

    • Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
    • Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .
  • Matrix Metalloproteinase (MMP) Inhibitors

    • Application : Benzofuran based acids are used in the preparation of matrix metalloproteinase (MMP) inhibitors for the treatment of osteoarthritis .
  • Anti-Infective Properties

    • Application : Benzofuran has revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .
  • Synthesis of Prodrugs

    • Application : Benzofuran-2-carboxylic acid was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug .
  • Antimicrobial Agents

    • Application : Benzofuran has emerged as a scaffold for designing antimicrobial agents that are active toward different clinically approved targets .
  • Treatment of Chronic Diseases

    • Application : Benzofuran exhibited potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .
  • Treatment of Skin Diseases

    • Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Preparation of N-Phenylbenzofuran-2-Carboxamide

    • Application : 3-Methylbenzofuran-2-carboxylic acid may be used in the preparation of 3-methyl-N-phenylbenzofuran-2-carboxamide by reacting with aniline .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZZSFNTQLCLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346136
Record name 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

CAS RN

10410-29-4
Record name 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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